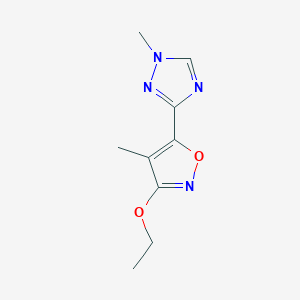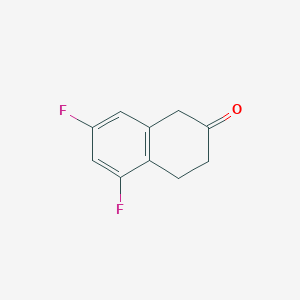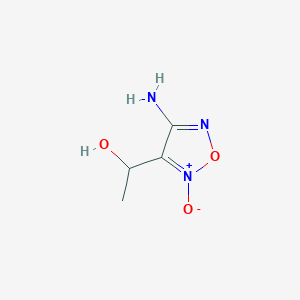
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) is not fully understood. However, studies have shown that it inhibits the growth of microorganisms by disrupting their cell walls and membranes. It also inhibits the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Biochemical And Physiological Effects
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of different microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agricultural chemistry, it has been shown to inhibit the growth of weeds and pests.
Advantages And Limitations For Lab Experiments
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using different analytical techniques. It also has a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the research on 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)). One direction is to study its potential as a new class of antibiotics to combat antibiotic-resistant bacterial infections. Another direction is to study its potential as a new herbicide and insecticide for agricultural applications. Furthermore, its potential as a new anticancer agent and its mechanism of action need to be further studied. Finally, its potential as a new material for corrosion inhibition and flame retardancy needs to be explored.
Synthesis Methods
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) can be synthesized using different methods, including the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide. Another method involves the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide and hydrogen peroxide. Both methods result in the formation of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) with high yields.
Scientific Research Applications
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been studied for its potential applications in different fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an antifungal, antibacterial, and antitumor agent. In agricultural chemistry, it has been studied as a potential herbicide and insecticide. In material science, it has been studied for its potential applications as a corrosion inhibitor and flame retardant.
properties
CAS RN |
183537-54-4 |
|---|---|
Product Name |
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) |
Molecular Formula |
C4H7N3O3 |
Molecular Weight |
145.12 g/mol |
IUPAC Name |
1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanol |
InChI |
InChI=1S/C4H7N3O3/c1-2(8)3-4(5)6-10-7(3)9/h2,8H,1H3,(H2,5,6) |
InChI Key |
GZZWPBGIDCDRDH-UHFFFAOYSA-N |
SMILES |
CC(C1=[N+](ON=C1N)[O-])O |
Canonical SMILES |
CC(C1=[N+](ON=C1N)[O-])O |
synonyms |
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



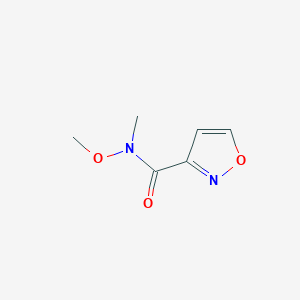
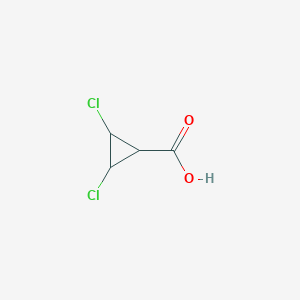
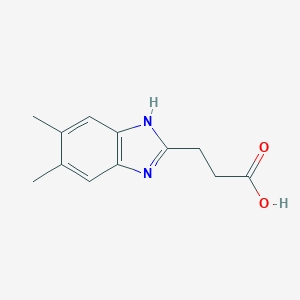
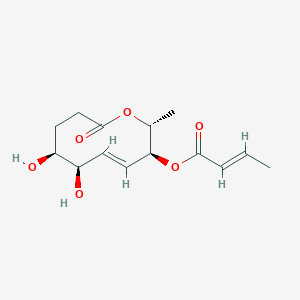
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
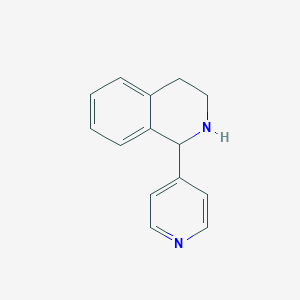

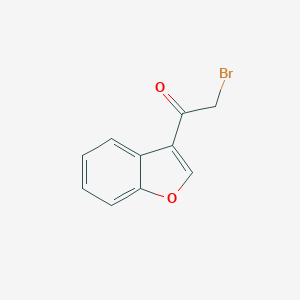
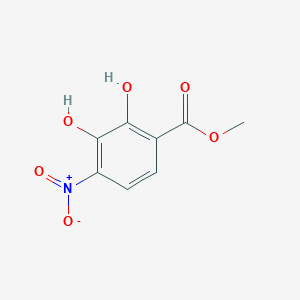
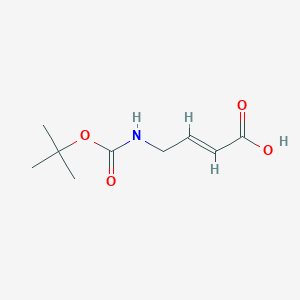
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
